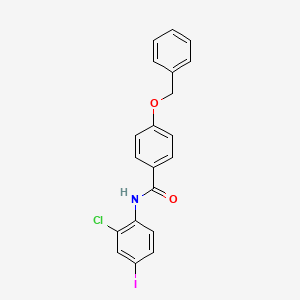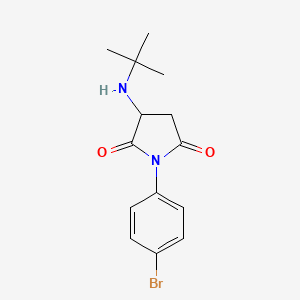
1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione, also known as Br-ABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Br-ABA is a derivative of the amino acid proline and has a unique structure that allows it to interact with biological systems in various ways. In
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione involves its interaction with proline residues in proteins. It has been shown to form stable complexes with proline residues, which can lead to changes in protein conformation and stability. This compound can also act as a proline analog and participate in proline-mediated processes such as protein folding and stabilization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of proteins and enhance their resistance to denaturation. It can also affect the activity of enzymes that contain proline residues in their active sites. This compound has been shown to have an impact on the immune system, specifically on the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione in lab experiments is its ability to stabilize proteins and increase their resistance to denaturation. This can be particularly useful in experiments where protein stability is crucial. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential to interact with other proline-containing molecules in the system, which can lead to non-specific effects.
Orientations Futures
There are various future directions for the use of 1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione in scientific research. One potential area of research is the development of this compound analogs with improved stability and specificity. Another area of research is the investigation of the impact of this compound on protein-protein interactions and its potential use as a tool to study protein complexes. This compound can also be used to study the role of proline residues in disease-related proteins and the development of new therapies targeting these proteins.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its ability to stabilize proteins and its potential applications in various areas of research. Its unique structure and mechanism of action make it a valuable tool in protein research, and its future applications are promising. With further research, this compound and its analogs may have significant implications in the development of new therapies and treatments for various diseases.
Méthodes De Synthèse
The synthesis method of 1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione involves the reaction of proline with tert-butylamine and 4-bromobenzoyl chloride. The reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization. The purity of the compound is crucial for its use in scientific research.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(tert-butylamino)-2,5-pyrrolidinedione has various applications in scientific research, including its use as a proline analog in studies related to protein folding, stability, and function. It has also been used as a tool to study the role of proline residues in the structure and function of proteins. This compound has been shown to stabilize protein structures and increase their resistance to denaturation, making it a valuable tool in protein research.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(tert-butylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-9(15)5-7-10/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPQJXUORQQYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)
![5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5063429.png)
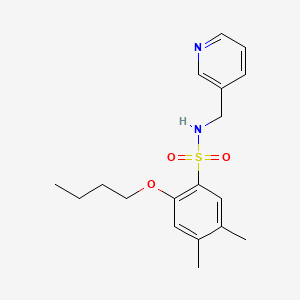
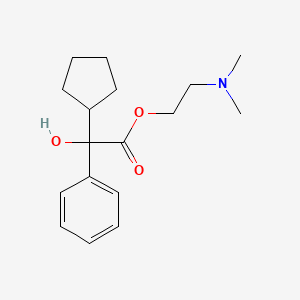
![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)
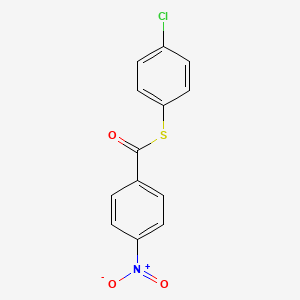
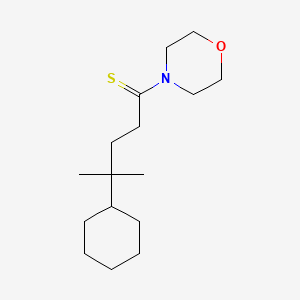
![1-(4,5-dimethyl-2-furyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5063467.png)

